5-Fluoro-2-methylphenylmagnesium bromide

Catalog No.
S1499470
CAS No.
186496-59-3
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylphenylmagnesium bromide

CAS Number

186496-59-3

Product Name

5-Fluoro-2-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

QMSOVQIRHRUQIX-UHFFFAOYSA-M

SMILES

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]

Canonical SMILES

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]

Synthesis and Reactivity

Similar to other Grignard reagents, 5-F-2-MePhMgBr is a strong nucleophile and readily reacts with various electrophilic carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules.

Applications in Organic Synthesis

-F-2-MePhMgBr finds applications in the synthesis of various organic compounds due to the presence of the fluorine and methyl groups:

  • Fluorine substitution: The fluorine atom can act as a directing group, influencing the regioselectivity of reactions. This allows for the targeted introduction of the 5-fluoro-2-methylphenyl moiety at specific positions in the target molecule. []
  • Modulating electronic properties: The combined effect of the electron-withdrawing fluorine and electron-donating methyl group can subtly influence the reactivity of the molecule, enabling fine-tuning of reaction outcomes.

Due to these unique features, 5-F-2-MePhMgBr is used in the synthesis of diverse organic compounds, including:

  • Pharmaceuticals: The reagent can be employed for the synthesis of building blocks and precursors for various bioactive molecules. []
  • Fine chemicals: 5-F-2-MePhMgBr finds application in the production of specialty chemicals with desired properties, such as specific functionalities or enhanced stability. []
  • Material science: The reagent can be used to create functionalized materials with tailored properties for applications in electronics, catalysis, and other areas.

5-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C7_7H6_6BrFMg, with a molecular weight of approximately 213.33 g/mol. This compound features a fluorine atom and a methyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis. It exists as a yellow solution in tetrahydrofuran (THF) and is known for its reactivity with various electrophiles due to the presence of the magnesium atom, which facilitates nucleophilic attacks .

  • Nucleophilic Addition: It reacts with carbonyl compounds (such as aldehydes and ketones) to form alcohols after hydrolysis.
  • Formation of Aryl Ethers: It can react with alcohols to produce aryl ethers.
  • Coupling Reactions: This reagent can be employed in cross-coupling reactions, such as Suzuki or Negishi reactions, to form biaryl compounds.

The general reaction with a carbonyl compound can be represented as follows:

R1C(=O)R2+R3MgBrR1C(OH)(R2)R3+MgBr(OH)R_1C(=O)R_2+R_3MgBr\rightarrow R_1C(OH)(R_2)R_3+MgBr(OH)

where R3R_3 represents the 5-fluoro-2-methylphenyl group .

5-Fluoro-2-methylphenylmagnesium bromide can be synthesized via the following method:

  • Preparation of Bromide: Start with 5-fluoro-2-methylbromobenzene as the precursor.
  • Reaction with Magnesium: The bromide is reacted with magnesium turnings in anhydrous THF under an inert atmosphere (typically nitrogen or argon).

The reaction can be summarized as:

C7H6BrF+MgC7H6BrFMgC_7H_6BrF+Mg\rightarrow C_7H_6BrFMg

This method is standard for preparing Grignard reagents, ensuring that moisture is excluded to prevent hydrolysis .

5-Fluoro-2-methylphenylmagnesium bromide serves various applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used to introduce the 5-fluoro-2-methylphenyl group into complex organic molecules.
  • Material Science: This compound may be utilized in developing new materials, including polymers and coatings.
  • Research Tool: It acts as a reagent for studying reaction mechanisms involving nucleophilic substitutions and additions .

Interaction studies involving 5-fluoro-2-methylphenylmagnesium bromide focus primarily on its reactivity with electrophiles. The compound's ability to form stable intermediates during reactions makes it a subject of interest in mechanistic studies. Its interactions with various carbonyl compounds have been documented, showing how different substituents affect reactivity and product formation.

Additionally, studies exploring its safety profile indicate that it poses significant hazards due to its flammability and corrosive nature, necessitating careful handling protocols in laboratory settings .

Several compounds share structural similarities with 5-fluoro-2-methylphenylmagnesium bromide, including:

Compound NameMolecular FormulaUnique Features
4-Fluorophenylmagnesium bromideC6_6H6_6BrFContains fluorine at para position
3-Fluorophenylmagnesium bromideC6_6H6_6BrFContains fluorine at meta position
2-Methylphenylmagnesium bromideC7_7H7_7BrMgLacks fluorine; only has methyl group
4-Methylphenylmagnesium bromideC7_7H7_7BrMgMethyl group at para position

Uniqueness: The presence of both fluorine and methyl groups on the phenyl ring distinguishes 5-fluoro-2-methylphenylmagnesium bromide from its analogs. The combination enhances its nucleophilicity and alters its reactivity profile compared to other similar compounds, making it particularly useful for specific synthetic pathways .

Dates

Modify: 2023-08-15

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